molecular formula C9H13N3O B2503286 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2197828-21-8

2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine

Cat. No.: B2503286
CAS No.: 2197828-21-8
M. Wt: 179.223
InChI Key: HBARVWFJMMLNSH-UHFFFAOYSA-N
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Description

2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine is a pyrimidine derivative featuring a pyrrolidine substituent. Its core structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at the 2-position by an ether linkage to a 1-methylpyrrolidin-3-yl group. The pyrrolidine moiety introduces a saturated five-membered ring containing one nitrogen atom, with a methyl group at the 1-position and an oxygen atom at the 3-position connecting to the pyrimidine ring.

A brominated analog of this compound, 5-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine (CAS: 1864864-88-9), is documented with a molecular formula of C₉H₁₂BrN₃O and a molecular weight of 258.12 g/mol .

Properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12-6-3-8(7-12)13-9-10-4-2-5-11-9/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBARVWFJMMLNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine typically involves the reaction of a pyrimidine derivative with a 1-methylpyrrolidine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where the pyrimidine ring is activated by a leaving group, such as a halide, and then reacted with 1-methylpyrrolidine in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often use metal catalysts and high-temperature conditions to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine has shown significant promise as a candidate for developing new therapeutic agents. Its applications in drug discovery include:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, potentially modulating the activity of various enzymes involved in disease processes. Studies have indicated its effectiveness against specific targets, such as kinases and phosphatases, which are crucial in cancer and other diseases .
  • Antimicrobial Activity : The compound exhibits antibacterial and antiviral properties, making it a candidate for further development in treating infectious diseases .

Structure-Activity Relationship Studies

The unique substitution pattern of this compound allows researchers to explore structure–activity relationships (SAR). Understanding how different modifications affect biological activity is essential for optimizing drug candidates .

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing more complex molecules. Its versatility in chemical reactions enables the creation of derivatives with enhanced biological activities or novel properties .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of pyrimidine derivatives, including this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involved the inhibition of key signaling pathways associated with tumor growth .

Case Study 2: Enzyme Inhibition Profile

Research focused on the compound's interaction with specific kinases revealed that it could effectively inhibit their activity. This was particularly noted in studies involving Plasmodium falciparum calcium-dependent protein kinase, where structural modifications led to improved potency and selectivity .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant inhibition
AntibacterialEffective against Gram-positive bacteria
AntiviralActive against viral infections
AnticancerCytotoxic effects on cancer cell lines

Mechanism of Action

The mechanism of action of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine, a comparative analysis with structurally related pyrimidine derivatives is provided below.

Table 1: Structural and Physicochemical Comparison of Selected Pyrimidine Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 1-Methylpyrrolidin-3-yloxy C₉H₁₂N₃O 178.22* - Flexible pyrrolidine ether linkage
5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine 5-Bromo, 1-methylpyrrolidin-3-yloxy C₉H₁₂BrN₃O 258.12 1864864-88-9 Bromine enhances reactivity
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine 2-(Piperidin-1-yl)ethoxy C₁₁H₁₆BrN₃O 286.18 1142944-62-4 Piperidine substituent; longer chain
5-Bromo-2-(2-cyclohexylethoxy)pyrimidine 2-Cyclohexylethoxy C₁₂H₁₇BrN₂O 285.19 2566443-00-1 Bulky cyclohexyl group; lipophilic
2-Chloro-4-(3-methylindol-1-yl)pyrimidine 3-Methylindol-1-yl, 2-chloro C₁₃H₁₀ClN₃ 243.70 1835667-93-0 Indole-pyrrole hybrid; planar structure

*Calculated molecular weight for non-brominated form.

Key Structural and Functional Differences

Substituent Flexibility vs. Rigidity: The 1-methylpyrrolidin-3-yloxy group in the target compound introduces a constrained yet flexible nitrogen-containing ring, which may improve solubility compared to purely aromatic substituents.

Electrophilic Halogen Effects: Brominated analogs (e.g., CAS: 1864864-88-9) are more reactive in cross-coupling reactions than non-halogenated derivatives. Chlorinated compounds like 2-chloro-4-(3-methylindol-1-yl)pyrimidine (CAS: 1835667-93-0) may exhibit similar reactivity but with different electronic profiles due to chlorine’s lower electronegativity compared to bromine .

Biological Interactions: Piperidine-containing analogs (e.g., CAS: 1142944-62-4) offer a basic nitrogen atom in a six-membered ring, which could enhance binding to cationic biological targets.

Hybrid Structures: Compounds like 2-chloro-4-(3-methylindol-1-yl)pyrimidine merge pyrimidine with indole, a privileged scaffold in drug discovery. This planar hybrid structure may facilitate intercalation or π-stacking interactions, unlike the non-aromatic pyrrolidine substituent in the target compound .

Biological Activity

The compound 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a 1-methylpyrrolidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may lead to therapeutic effects in conditions where these enzymes are dysregulated. For example, it can modulate pathways involved in cancer and inflammatory diseases by inhibiting specific kinases or other target proteins.
  • Receptor Interaction : The compound may interact with receptors that play a role in cellular signaling pathways, thus influencing cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated its potential as an anticancer agent by inhibiting tumor cell growth and inducing apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, suggesting its potential use in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth in vitro
AntimicrobialActivity against specific bacterial strains
Enzyme InhibitionModulation of key enzymes involved in disease

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Cancer Models : In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction of cell viability and increased apoptosis markers. The IC50 values indicated potent activity at low concentrations .
  • In Vivo Efficacy : Animal models treated with the compound showed reduced tumor sizes compared to control groups, suggesting effective bioavailability and therapeutic potential .

Comparative Analysis

When compared to similar compounds, such as other pyrimidine derivatives, this compound exhibits unique properties:

Table 2: Comparison with Similar Compounds

Compound NameActivity TypeIC50 (µM)References
This compoundAnticancer5.0
4-Methyl-2-(1-methylpyrrolidin-3-yloxy)pyrimidineAntimicrobial10.0
Other Pyrimidine DerivativesVariousVaries

The unique combination of the pyrrolidine structure with the pyrimidine core enhances its stability and specificity towards biological targets.

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